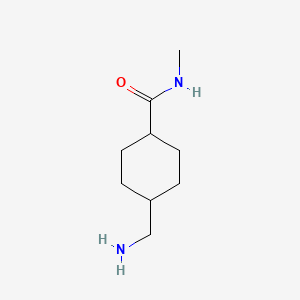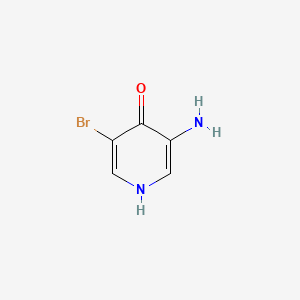
1-(3-Fluoro-4-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
“1-(3-Fluoro-4-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10FNO2S . It is also known by other names such as “(3-fluoro-4-methylphenyl)methanesulfonamide” and "UR7" .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluoro-4-methylphenyl)methanesulfonamide” can be analyzed using various spectroscopic techniques. For instance, a 1D 1H NMR sample of the compound was analyzed at a temperature of 298K and pH 6.0 using a Bruker Avance 600MHz spectrometer .Applications De Recherche Scientifique
Computational Study and Molecular Analysis
1-(3-Fluoro-4-methylphenyl)methanesulfonamide has been studied using Density Functional Theory (DFT) for understanding its molecular conformation, NMR chemical shifts, and vibrational transitions. Such computational studies are crucial for predicting the behavior of this compound in various chemical environments, which can be beneficial for designing new compounds with specific properties (Karabacak, Cinar, & Kurt, 2010).
Chemical Synthesis and Reactions
Research has explored new synthetic routes and chemical reactions involving 1-(3-Fluoro-4-methylphenyl)methanesulfonamide. For example, the Horner-Wittig reaction with aldehydes and ketones using this compound has been studied, offering insights into the synthesis of vinyl fluorides and other fluorinated compounds (McCarthy, Matthews, Edwards, Stemerick, & Jarvi, 1990). Additionally, the synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives via a new C–S bond-forming strategy has been developed, highlighting its potential as a versatile synthon in organic synthesis (Prakash, Wang, Ni, Thomas, & Olah, 2010).
Molecular Structure Analysis
The molecular structure of 1-(3-Fluoro-4-methylphenyl)methanesulfonamide derivatives has been studied through X-ray powder diffraction, revealing detailed insights into their supramolecular assembly and intermolecular interactions. Such studies are important for understanding the physical and chemical properties of these compounds, which can be applied in material science and drug design (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Enantioselective Reactions
The enantioselective addition of 1-(3-Fluoro-4-methylphenyl)methanesulfonamide derivatives to various unsaturated compounds has been explored. This research provides valuable information on the synthesis of chiral compounds, which is essential in the development of drugs and other biologically active molecules (Kamlar, Bravo, Alba, Hybelbauerová, Císařová, Veselý, Moyano, & Rios, 2010).
Chemical Sensing and Analysis
The compound has been used in the development of new methods for chemical sensing. For instance, the fluorescence response of N-methylacridone for methanesulfonic acid has been studied, proposing a new approach for detecting stronger acids (Masuda, Uda, Kamochi, & Takadate, 2005).
Safety And Hazards
According to the safety data sheet, “1-(3-Fluoro-4-methylphenyl)methanesulfonamide” is stable under normal conditions. It is incompatible with strong oxidizing agents and excess heat. Hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen fluoride .
Propriétés
IUPAC Name |
(3-fluoro-4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGBJOARAPZJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734628 | |
| Record name | 1-(3-Fluoro-4-methylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)methanesulfonamide | |
CAS RN |
919354-68-0 | |
| Record name | 1-(3-Fluoro-4-methylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluoro-4-methylphenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







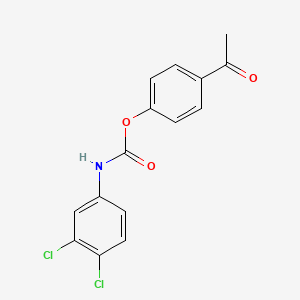

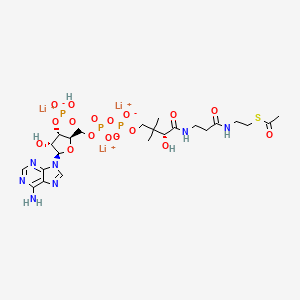
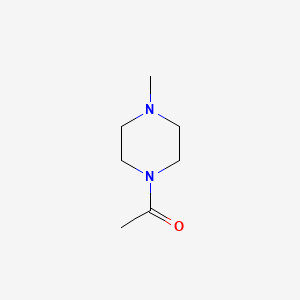


![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)
